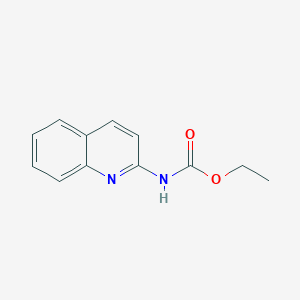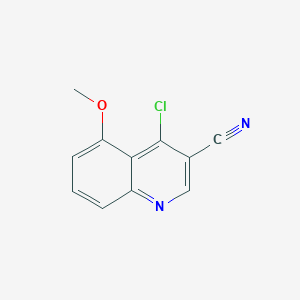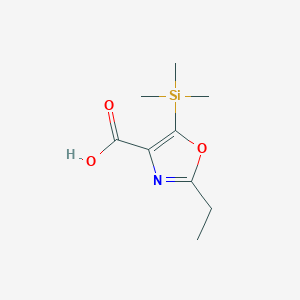
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a carboxylate and hydroxy group. The naphthyridine core is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation, leading to the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and carboxylate groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol .
科学的研究の応用
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme interactions and protein functions . In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . Additionally, it finds applications in the industry as a component of light-emitting diodes (LEDs) and dye-sensitized solar cells .
作用機序
The mechanism of action of ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity . This compound can act as an inhibitor of certain enzymes, blocking their function and leading to therapeutic effects .
類似化合物との比較
Ethyl 2-hydroxy-1,8-naphthyridine-4-carboxylate can be compared with other similar compounds such as 1,5-naphthyridines and 4-hydroxy-2-quinolones . While all these compounds share a naphthyridine core, this compound is unique due to its specific functional groups and their positions on the ring . This uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds:- 1,5-Naphthyridines
- 4-Hydroxy-2-quinolones
- Amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
ethyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-9(14)13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13,14) |
InChIキー |
CHICYFCZUXUBBZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



![Isoquinoline, 1,2,3,4-tetrahydro-2-[(trimethylsilyl)methyl]-](/img/structure/B11887327.png)
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)

![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)




